molecular formula C21H24N2O5 B2988870 Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate CAS No. 887218-10-2

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate

Cat. No.: B2988870
CAS No.: 887218-10-2
M. Wt: 384.432
InChI Key: QBEONJGBMVKFBO-UHFFFAOYSA-N
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Description

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Biological Activity

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a morpholinoethyl group. Its molecular formula is C16H20N2O4C_{16}H_{20}N_{2}O_{4}. The structural representation can be summarized as follows:

  • Core Structure : Benzo[d][1,3]dioxole
  • Functional Groups : Carbamate and morpholine

This compound has been studied for its interaction with various biological targets. One notable area of research involves its inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.

Inhibition of Monoamine Oxidase

Research indicates that compounds similar to benzyl carbamate exhibit inhibitory effects on MAO-A and MAO-B. Inhibitors of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are important in mood regulation and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO InhibitionSelective inhibition of MAO-A/B
Neuroprotective EffectsPotential enhancement of neurotransmitter levels
Antioxidant ActivityScavenging free radicals

Case Studies and Research Findings

  • MAO Inhibition Studies : A study demonstrated that derivatives of similar compounds showed significant inhibition against MAO-A with IC50 values in the low micromolar range. This suggests that benzyl carbamate could similarly affect MAO activity, leading to potential therapeutic applications in psychiatric disorders .
  • Neuroprotective Effects : Another study indicated that compounds with similar structures provided neuroprotection in animal models by modulating neurotransmitter levels, suggesting a role in treating neurodegenerative diseases .
  • Antioxidant Properties : Research has shown that benzodioxole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Properties

IUPAC Name

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c24-21(26-14-16-4-2-1-3-5-16)22-13-18(23-8-10-25-11-9-23)17-6-7-19-20(12-17)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEONJGBMVKFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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